molecular formula C12H22FNO3 B11861327 Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B11861327
M. Wt: 247.31 g/mol
InChI Key: RTTFSGDFPHCZMD-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22FNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of 3-fluoro-4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine: The compound is explored for its potential therapeutic applications. Its piperidine ring is a common motif in many pharmaceutical agents, and modifications of this structure can lead to new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluoro groups allow it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the fluoro group, which affects its reactivity and interactions.

    Tert-butyl 3-fluoro-4-(2-methoxyethyl)piperidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capabilities.

    Tert-butyl 3-chloro-4-(2-hydroxyethyl)piperidine-1-carboxylate: Substitutes the fluoro group with a chloro group, changing its chemical properties and reactivity.

Uniqueness: Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both a fluoro and a hydroxyl group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-15)10(13)8-14/h9-10,15H,4-8H2,1-3H3

InChI Key

RTTFSGDFPHCZMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CCO

Origin of Product

United States

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